molecular formula C17H16F6N2O B1204883 Mefloquine hydrochloride CAS No. 51742-87-1

Mefloquine hydrochloride

Cat. No. B1204883
CAS RN: 51742-87-1
M. Wt: 378.31 g/mol
InChI Key: XEEQGYMUWCZPDN-DOMZBBRYSA-N
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Description

Mefloquine is a quinolinemethanol derivative with antimalarial, anti-inflammatory, and potential chemosensitization and radiosensitization activities. Although the exact mechanism remains to be elucidated, mefloquine, a weak base, preferentially accumulates in lysosomes and disrupts lysosomal function and integrity, thereby leading to host cell death. Similar to chloroquine, the chemosensitizing and radiosensitizing activities of this agent may be related to its inhibition of autophagocytosis, a cellular mechanism involving lysosomal degradation that minimizes the production of reactive oxygen species (ROS) related to tumor reoxygenation and tumor exposure to chemotherapeutic agents and radiation. Compared to chloroquine, mefloquine has better blood-brain-barrier (BBB) penetration.
Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria. Mefloquine therapy is associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.
(-)-(11S,2'R)-erythro-mefloquine is an optically active form of [2,8-bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol having (-)-(11S,2'R)-erythro-configuration. An antimalarial agent, used in racemic form, which acts as a blood schizonticide;  its mechanism of action is unknown. It has a role as an antimalarial. It is an enantiomer of a (+)-(11R,2'S)-erythro-mefloquine.

Scientific Research Applications

Interaction with Cell Membranes

Mefloquine hydrochloride, primarily used for treating malaria, shows significant interaction with cell membrane surfaces. Studies utilizing Langmuir monolayers of lipids as biointerface models reveal that mefloquine hydrochloride interacts with lipid monolayers, affecting the order of the lipid film and displacing water molecules from the interface. This interaction involves both polar head groups and alkyl tails of the lipids, leading to a model where mefloquine hydrochloride adapts to maximize contact with lipid polar heads and polar drug groups (Goto & Caseli, 2014).

Asymmetric Synthesis

The asymmetric total synthesis of the (+)-enantiomer of mefloquine hydrochloride, which may have superior biological activity, has been described. This process involves a novel asymmetric Darzens reaction of a chiral α-chloro-N-amino cyclic carbamate hydrazone (Knight, Sauer, & Coltart, 2011).

Nanoparticle Formulation

Nanoparticles of mefloquine hydrochloride have been formulated to improve therapeutic efficacy, minimize dosing frequency, and mask taste toxicity. These nanoparticles, created using the emulsion diffusion method, exhibit sustained release of mefloquine HCl for up to 24 hours, indicating potential as a drug delivery system for sustained release (Gupta, Razdan, & Bajpai, 2014).

Role in Antimalarial Resistance

Mefloquine resistance in Plasmodium falciparum has been linked to increased copy numbers of the multidrug-resistant gene 1 (pfmdr1). Studies show that gene amplification in P. falciparum confers mefloquine resistance, and parasites with multiple pfmdr1 gene copies exhibit decreased survival fitness without drug pressure, highlighting the dynamics of mefloquine resistance (Preechapornkul et al., 2009).

Antimalarial Drug Interactions

Investigations into the pharmacological properties of mefloquine and related antimalarial drugs reveal that they can inhibit autophagy in glioma cells, suggesting potential as novel autophagy inhibitors. These drugs, including mefloquine, exert cytotoxic effects on glioma cells, indicating their potential utility beyond antimalarial applications (Golden et al., 2015).

properties

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037168, DTXSID101019853
Record name Mefloquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Mefloquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mefloquine hydrochloride

CAS RN

51742-87-1, 53230-10-7
Record name (+)-Mefloquine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mefloquine
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URL https://commonchemistry.cas.org/detail?cas_rn=53230-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Mefloquine
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Record name Mefloquine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053230107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine
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URL https://comptox.epa.gov/dashboard/DTXSID4037168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Mefloquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFLOQUINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TML814419R
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Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

174-176 °C
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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